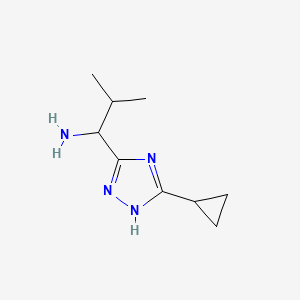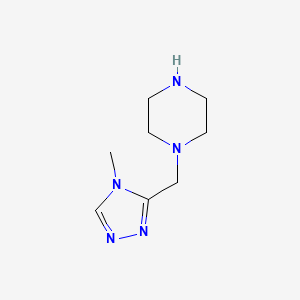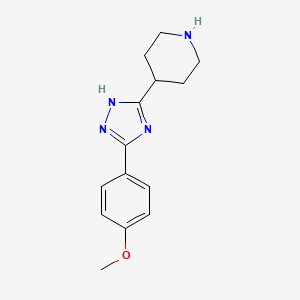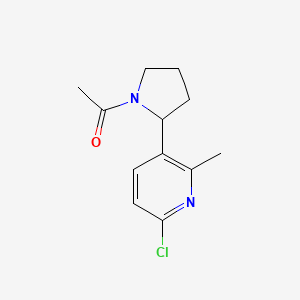
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with phenyl and piperazine substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the phenyl and piperazine groups. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazine derivatives and diketones to form the pyridazinone ring.
Substitution Reactions: Introducing the phenyl group via electrophilic aromatic substitution.
Nucleophilic Substitution: Attaching the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the pyridazinone core or the phenyl ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
科学研究应用
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
2-Phenylpyridazin-3(2H)-one: Lacks the piperazine moiety.
6-(Piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group.
Phenylpiperazine derivatives: Similar structure but different core.
Uniqueness
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the pyridazinone core with both phenyl and piperazine substituents, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
2-phenyl-6-piperazin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C14H16N4O/c19-14-7-6-13(17-10-8-15-9-11-17)16-18(14)12-4-2-1-3-5-12/h1-7,15H,8-11H2 |
InChI 键 |
OEDVRBJXPRQPHX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
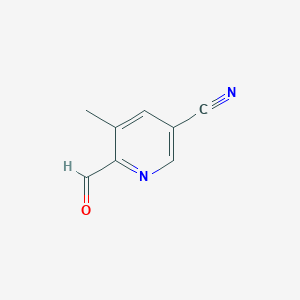
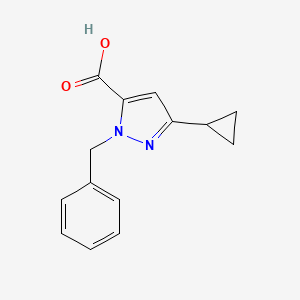

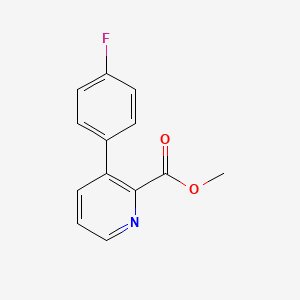
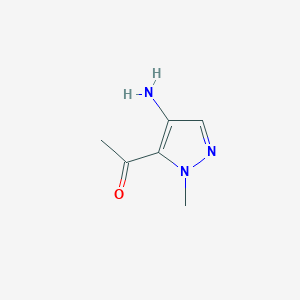
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
